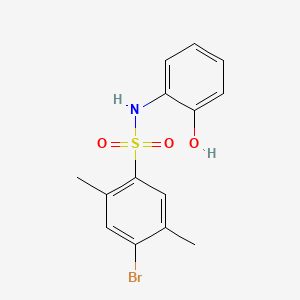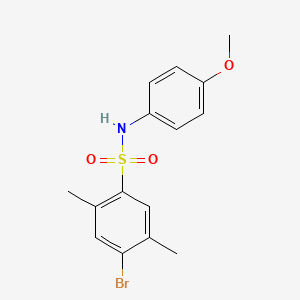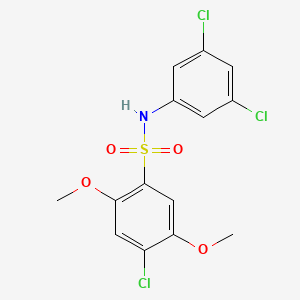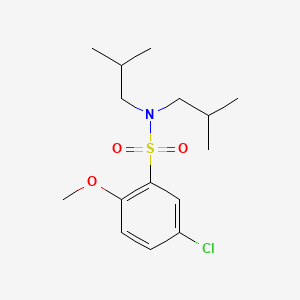
5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as CI-994, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDACs, 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide can increase the acetylation of histones, leading to the activation of genes that are involved in cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been found to induce cell cycle arrest, inhibit angiogenesis, and enhance the effects of chemotherapy drugs. In HIV, 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to inhibit the replication of the virus by blocking the integration of the viral DNA into the host genome. In Alzheimer's disease, 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been studied for its potential to inhibit the formation of amyloid beta plaques, which are associated with the pathology of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide is that it has been shown to have a broad spectrum of activity against various diseases. It has also been found to enhance the effects of other drugs, making it a potential candidate for combination therapy. However, one limitation of 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide is that it has low bioavailability, which can limit its effectiveness in vivo. It also has a short half-life, which may require frequent dosing.
Zukünftige Richtungen
For the study of 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide include improving its pharmacokinetic properties and studying its potential as a combination therapy with other drugs.
Synthesemethoden
The synthesis of 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide involves several steps. The first step is the reaction between 5-chloro-2-methoxybenzenesulfonyl chloride and diisopropylamine to form the corresponding sulfonamide. This is followed by the reaction of the sulfonamide with 2-methylpropan-2-ol to produce 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide. The yield of the final product is around 50%.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, HIV, and Alzheimer's disease. In cancer, 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to enhance the effects of chemotherapy drugs. In HIV, 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to inhibit the replication of the virus. In Alzheimer's disease, 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been studied for its potential to inhibit the formation of amyloid beta plaques.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO3S/c1-11(2)9-17(10-12(3)4)21(18,19)15-8-13(16)6-7-14(15)20-5/h6-8,11-12H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDBYLJBYSIXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7453933.png)
![2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]-N-(3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7453943.png)
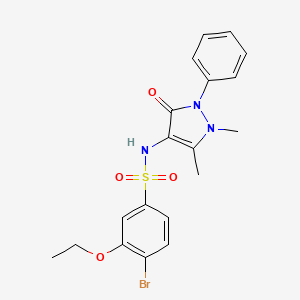
![1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7453963.png)
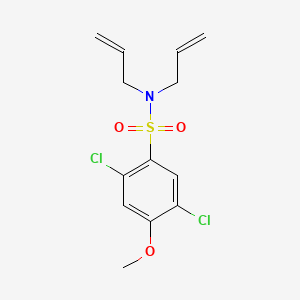
![Ethyl 4-[2-[1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carbonyl]oxyacetyl]piperazine-1-carboxylate](/img/structure/B7453979.png)
![[2-Oxo-2-[2-[[2-(3-phenylpropanoyloxy)acetyl]amino]ethylamino]ethyl] 3-phenylpropanoate](/img/structure/B7453986.png)
